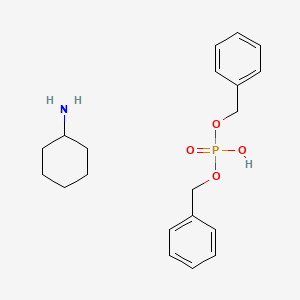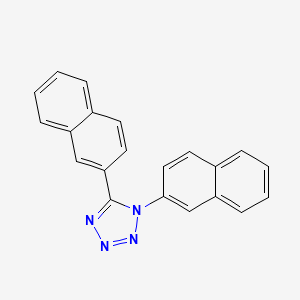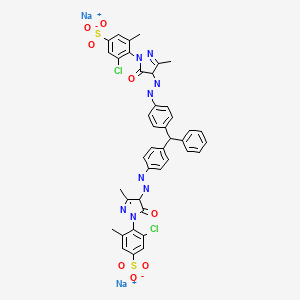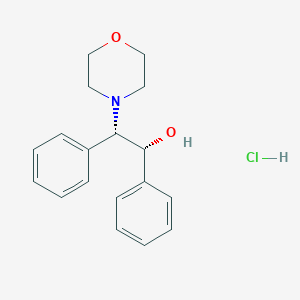
Bis(phenylmethoxy)phosphinic acid; cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanamine;dibenzyl hydrogen phosphate is a compound that combines the properties of cyclohexanamine and dibenzyl hydrogen phosphateIt is a colorless liquid with a fishy odor and is miscible with water . Dibenzyl hydrogen phosphate, on the other hand, is an ester of phosphoric acid and is used in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanamine is primarily produced by the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . Dibenzyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with benzyl alcohol under acidic conditions .
Industrial Production Methods: The industrial production of cyclohexanamine typically involves the hydrogenation of aniline in the presence of a catalyst. This process is carried out at elevated temperatures and pressures to ensure complete conversion . Dibenzyl hydrogen phosphate is produced by reacting phosphoric acid with benzyl alcohol in the presence of a dehydrating agent to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to cyclohexanone and reduced to cyclohexane . Dibenzyl hydrogen phosphate undergoes hydrolysis to form dibenzyl phosphate and phosphoric acid .
Common Reagents and Conditions: Common reagents for the oxidation of cyclohexanamine include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst . Hydrolysis of dibenzyl hydrogen phosphate is typically carried out using water or aqueous acid .
Major Products Formed: The major products formed from the oxidation of cyclohexanamine are cyclohexanone and cyclohexanol. Reduction reactions yield cyclohexane . Hydrolysis of dibenzyl hydrogen phosphate produces dibenzyl phosphate and phosphoric acid .
Scientific Research Applications
Cyclohexanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals such as mucolytics, analgesics, and bronchodilators . It is also used as a corrosion inhibitor and in the production of rubber chemicals . Dibenzyl hydrogen phosphate is used in organic synthesis as a reagent for phosphorylation reactions and as a precursor for the synthesis of other phosphorus-containing compounds .
Mechanism of Action
The mechanism of action of cyclohexanamine involves its interaction with various molecular targets, including enzymes and receptors. It acts as a weak base and can form salts with acids . Dibenzyl hydrogen phosphate acts as a phosphorylating agent, transferring phosphate groups to other molecules in organic synthesis reactions .
Comparison with Similar Compounds
Cyclohexanamine is similar to other aliphatic amines such as hexylamine and octylamine. it is unique in its ability to form stable salts and its use as a corrosion inhibitor . Dibenzyl hydrogen phosphate is similar to other phosphate esters such as dimethyl phosphate and diethyl phosphate. Its uniqueness lies in its ability to undergo selective hydrolysis and its use in organic synthesis .
List of Similar Compounds:- Hexylamine
- Octylamine
- Dimethyl phosphate
- Diethyl phosphate
Properties
CAS No. |
6325-34-4 |
|---|---|
Molecular Formula |
C20H28NO4P |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
cyclohexanamine;dibenzyl hydrogen phosphate |
InChI |
InChI=1S/C14H15O4P.C6H13N/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;7-6-4-2-1-3-5-6/h1-10H,11-12H2,(H,15,16);6H,1-5,7H2 |
InChI Key |
CMRGXPWSGCXILM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)COP(=O)(O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diazene, (4-chlorophenyl)[(4-methylphenyl)sulfonyl]-](/img/structure/B14737941.png)


![1-Benzothiophen-2-yl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14737950.png)
![[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]bis(tributylstannane)](/img/structure/B14737967.png)

![2-[(5-Amino-2-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14737977.png)

![O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate](/img/structure/B14737985.png)
![(2S)-2-[[4-[methyl(phenylmethoxycarbonyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14737991.png)

